molecular formula C16H12O5 B564984 Physcion-d3 CAS No. 1215751-27-1

Physcion-d3

Cat. No. B564984
CAS RN: 1215751-27-1
M. Wt: 287.285
InChI Key: FFWOKTFYGVYKIR-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physcion-d3 is a deuterium-labeled version of Physcion . Physcion is a natural anthraquinone derivative and an important active ingredient of ethanol extract from the roots of Chinese rhubarb (Rheum officinale) . It plays a role in the infection process of Blumeria graminis on wheat .


Synthesis Analysis

Physcion-d3 can be prepared through microbial fermentation and chemical post-treatment . A tetrahydroanthracene precursor of physcion, 3R-torosachrysone (4), can be effectively prepared in Aspergillus oryzae NSAR1 by heterologous expression of related genes . The conditions for converting 4 into physcion have been studied and optimized .


Molecular Structure Analysis

The molecular formula of Physcion-d3 is C16H9D3O5, and its molecular weight is 287.28 .


Chemical Reactions Analysis

Physcion-d3 has been found to exhibit solvent and temperature-dependent effects on its experimental 1H-NMR chemical shifts . These shifts are used to investigate hydrogen bonding, solvation, and conformation effects in solution .


Physical And Chemical Properties Analysis

Physcion-d3 has a molecular weight of 287.28 and a molecular formula of C16H9D3O5 . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

1. Anti-Cancer Properties

Physcion demonstrates significant anti-cancer activities. It induces apoptosis and autophagy in various cancer cell lines, including nasopharyngeal carcinoma, breast cancer, and cervical cancer. These effects are mediated through various mechanisms such as cell cycle arrest, ROS generation, and modulation of transcription factors and signaling pathways (Pang et al., 2016); (Zhang et al., 2021); (Trybus et al., 2021).

2. Immunological Effects

Physcion has been found to mature dendritic cells (DCs), promoting the differentiation of Th1 cells. This suggests potential use in treating inflammatory diseases associated with Th1/Th2 cell imbalance (Hwang et al., 2020).

3. Antimicrobial Properties

Physcion exhibits antimicrobial activities. For example, it has been shown to control powdery mildew in barley through modifying the expression of defense-related genes, highlighting its potential use in agriculture (Ma et al., 2010).

4. Effects on Metastasis

Studies have shown that physcion inhibits the metastatic potential of human colorectal cancer cells by affecting transcription factors and signaling pathways. This points to its potential application in preventing cancer metastasis (Han et al., 2015).

5. Neurological Research

Research into the D3 dopamine receptor, though not directly involving physcion, provides insights into neurological functions and disorders. This includes studies on receptor distribution and functional roles in the human brain (Tziortzi et al., 2011).

6. Modulation of Immune Responses

Physcion has been shown to induce protective autophagy in hepatocellular carcinoma, inactivating the JAK2/STAT3 axis and affecting cell metastasis. This indicates its potential in modulating immune responses in cancer treatment (Pan et al., 2018).

Mechanism of Action

Physcion-d3 acts as an inhibitor of 6-phosphogluconate dehydrogenase . It exhibits various effects such as laxative, hepatoprotective, anti-inflammatory, anti-microbial, anti-proliferative, and anti-tumor .

Future Directions

Physcion-d3 has shown potential as a therapeutic agent in various fields. For instance, it has been suggested as a promising candidate for the treatment of human nasopharyngeal carcinoma . It has also demonstrated potential anticancer effects in cervical cancer cells . Furthermore, it has been used to improve atopic dermatitis . These findings indicate that Physcion-d3 has a wide range of potential applications in the future.

properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-(trideuteriomethoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKTFYGVYKIR-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676112
Record name 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physcion-d3

CAS RN

1215751-27-1
Record name 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physcion-d3
Reactant of Route 2
Reactant of Route 2
Physcion-d3
Reactant of Route 3
Reactant of Route 3
Physcion-d3
Reactant of Route 4
Reactant of Route 4
Physcion-d3
Reactant of Route 5
Reactant of Route 5
Physcion-d3
Reactant of Route 6
Reactant of Route 6
Physcion-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.